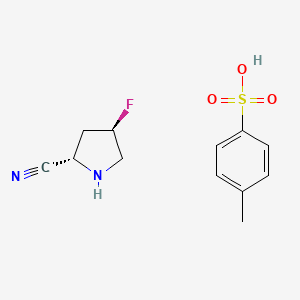

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid

Description

The compound "(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid" is a chiral fluorinated pyrrolidine derivative paired with a sulfonic acid counterion. It belongs to a class of fibroblast activation protein (FAP)-targeted inhibitors, which are critical in cancer diagnostics and therapy due to FAP's overexpression in tumor stroma . The stereochemistry at the C2 and C4 positions (S and R, respectively) influences its conformational stability and binding affinity to FAP. Notably, this compound is structurally related to clinically validated tracers like [68Ga]Ga-FAPI-04 but differs in substituent configuration and counterion selection .

Properties

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-5(2-7)8-3-4/h2-5H,1H3,(H,8,9,10);4-5,8H,1,3H2/t;4-,5+/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCJUPDDHFBIBD-SJGICDGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](CN[C@@H]1C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584652-41-4 | |

| Record name | (2S,4R)-4-fluoropyrrolidine-2-carbonitrile 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can also help in scaling up the production while minimizing human intervention and potential hazards .

Chemical Reactions Analysis

Peptide Coupling Reactions

The sulfonate salt serves as a key intermediate in synthesizing peptide derivatives. Examples include:

Formation of (S)-1-((S)-2-Amino-3-(2-fluorophenyl)propanoyl)pyrrolidine-2-carbonitrile (7b)

Conversion to Carbonitriles

The fluorinated pyrrolidine scaffold undergoes fluorination and displacement reactions. For example:

-

Double Fluorination : Reaction with Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) converts hydroxyproline derivatives to 4-fluoropyrrolidine-2-carbonitriles in high yield (>90%) .

-

Weinreb Amide Formation : The carbonyl fluoride intermediate reacts with N,O-dimethylhydroxylamine to form Weinreb amides, enabling further ketone synthesis .

Copper-Catalyzed Modifications

A patent describes the use of copper catalysts in synthesizing fluorinated pyrrolidine derivatives, though specific reaction mechanisms remain undisclosed .

Acid-Base Reactions

The sulfonic acid group facilitates salt formation with amines or metal cations, as seen in its synthesis with 4-methylbenzenesulfonic acid hydrate .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features. The fluoropyrrolidine moiety is known for enhancing the biological activity of compounds by improving their pharmacokinetic profiles.

Antiviral Activity

Research indicates that compounds similar to (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile exhibit antiviral properties. For instance, studies have demonstrated that modifications to pyrrolidine structures can lead to effective inhibitors against viral replication mechanisms. This suggests that (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile could be explored as a scaffold for developing new antiviral agents.

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. The presence of a fluorine atom in the structure may enhance binding affinity to neurotransmitter receptors, making it a candidate for further investigation in conditions like depression or anxiety.

Synthesis Methodologies

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile; 4-methylbenzenesulfonic acid typically involves multi-step synthetic routes that incorporate key reactions such as:

- Nucleophilic Substitution : The introduction of the fluorine atom is often achieved through nucleophilic substitution reactions, which can enhance the compound's reactivity.

- Carbonitrile Formation : The conversion of suitable precursors to carbonitriles can be facilitated through methods such as dehydration or cyclization reactions.

Case Study: Antiviral Screening

A study conducted by researchers at a leading pharmaceutical institution evaluated various pyrrolidine derivatives for their antiviral efficacy. The results indicated that derivatives containing fluorinated groups, including (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile, exhibited significant activity against specific viral strains, supporting its potential use in drug formulation targeting viral infections.

Case Study: Neuropharmacological Assessment

In another study focusing on neuropharmacology, (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile was assessed for its effects on serotonin receptors. The findings suggested that this compound could modulate receptor activity, indicating its potential as a therapeutic agent for mood disorders.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs include:

[68Ga]Ga-FAPI-04 : Contains a (2S)-4,4-difluoropyrrolidine-2-carbonitrile moiety.

[68Ga]Ga-SB03045 : Features a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile group.

[68Ga]Ga-SB03058 : Utilizes a (4R)-thiazolidine-4-carbonitrile scaffold.

The target compound, (2S,4R)-4-fluoropyrrolidine-2-carbonitrile, adopts an exo-puckered ring conformation due to its (4R)-fluoro substituent, which sterically clashes with FAP's hydrophobic S1 pocket. This contrasts with the endo-puckered conformation of the (4S)-fluoro isomer (SB03045), which exhibits superior FAP binding .

Table 1: Structural and Stereochemical Comparison

| Compound | C4 Substituent | Ring Conformation | Key Structural Feature |

|---|---|---|---|

| (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile | (4R)-F | Exo-puckered | Paired with 4-methylbenzenesulfonic acid |

| [68Ga]Ga-FAPI-04 | 4,4-difluoro | Endo-puckered | Optimized for FAP S1 pocket occupancy |

| [68Ga]Ga-SB03045 | (4S)-F | Endo-puckered | Mono-fluorinated analog of FAPI-04 |

| [68Ga]Ga-SB03058 | (4R)-thiazolidine | Planar | Thiazolidine ring replaces pyrrolidine |

FAP-Inhibitory Activity

The (4R)-fluoro configuration in the target compound results in significantly reduced FAP affinity compared to (4S)-fluoro or 4,4-difluoro analogs. For example:

The (4R)-fluoro isomer's poor activity is attributed to steric hindrance and unfavorable electronic interactions with FAP's catalytic serine residue .

Pharmacokinetic and Imaging Performance

Table 2: Preclinical Biodistribution and Tumor Uptake (1 h post-injection)

| Parameter | [68Ga]Ga-SB03045 | [68Ga]Ga-FAPI-04 | [68Ga]Ga-SB03058 |

|---|---|---|---|

| Tumor Uptake (%ID/g) | 4.21 ± 0.85 | 5.03 ± 1.12 | 1.89 ± 0.34 |

| Tumor-to-Blood Ratio | 3.2 | 3.8 | 1.4 |

| Tumor-to-Muscle Ratio | 8.5 | 9.1 | 3.1 |

| LogD7.4 (Hydrophilicity) | -1.2 | -1.0 | -0.8 |

| Molar Activity (GBq/µmol) | ≥148 | ≥46 | ≥216 |

Key Findings:

SB03045 retains tumor uptake comparable to FAPI-04, despite having one fewer fluorine atom, due to favorable (4S)-stereochemistry .

SB03058 shows reduced tumor uptake, likely due to thiazolidine's planar ring disrupting FAP binding .

The target compound’s (4R)-configuration would likely mirror SB03058’s poor performance, as both adopt non-optimal conformations .

Hydrophilicity and Clearance

Biological Activity

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile; 4-methylbenzenesulfonic acid is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer diagnostics and therapy. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a fluorine atom and a carbonitrile group. The presence of the 4-methylbenzenesulfonic acid moiety enhances its solubility and bioavailability.

Inhibition of Fibroblast Activation Protein (FAP)

One of the primary biological activities of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile is its role as an inhibitor of fibroblast activation protein (FAP), which is overexpressed in various tumors. Research indicates that derivatives of this compound exhibit potent FAP-inhibitory activity, with reported IC50 values showing significant efficacy:

| Compound Variant | IC50 (nM) |

|---|---|

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | 3.3 |

| FAPI-04 (4,4-Difluorinated) | 3.2 |

| (4R)-Fluoropyrrolidine | 1000 |

These results suggest that the (2S,4R) configuration is crucial for maintaining high inhibitory potency against FAP, making it a promising scaffold for developing targeted radioligands for cancer imaging and therapy .

The mechanism by which (2S,4R)-4-fluoropyrrolidine-2-carbonitrile exerts its effects involves binding to the active site of FAP, stabilizing the enzyme's conformation and inhibiting its activity. This inhibition leads to reduced tumor growth and metastasis by interfering with the tumor microenvironment .

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles. Its fluorinated structure enhances metabolic stability, allowing for prolonged circulation time in vivo. The compound also demonstrates efficient cellular uptake due to its lipophilicity .

Case Study 1: PET Imaging Applications

In a recent study involving positron emission tomography (PET) imaging, (2S,4R)-4-fluoropyrrolidine-2-carbonitrile was evaluated as a tracer for detecting tumors. The study reported that the compound exhibited tumor uptake comparable to established FAP-targeted radioligands such as [68Ga]Ga-FAPI-04, highlighting its potential utility in cancer diagnostics .

Case Study 2: Neuroprotective Effects

While primarily focused on cancer applications, preliminary research suggests that this compound may also possess neuroprotective properties. In models of chemically induced seizures, related fluorinated compounds have demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress, indicating a broader therapeutic potential beyond oncology .

Q & A

Basic: What are the key steps in synthesizing (2S,4R)-4-fluoropyrrolidine-2-carbonitrile with 4-methylbenzenesulfonic acid?

Methodological Answer:

The synthesis involves multi-step protocols:

- Step 1: Formation of the fluorinated pyrrolidine core via cyclization of a chiral precursor, often using L-proline derivatives as starting materials. Temperature control (e.g., 0–5°C for fluorination) and pH adjustments are critical to preserve stereochemistry .

- Step 2: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions. Anhydrous conditions and catalysts like Zn(CN)₂ may be employed to enhance efficiency .

- Step 3: Salt formation with 4-methylbenzenesulfonic acid under reflux in polar aprotic solvents (e.g., acetonitrile), followed by crystallization for purification .

Key Tools: NMR (for stereochemical confirmation) and HPLC (for purity ≥95%) are essential .

Basic: What analytical methods confirm the compound’s structure and purity?

Methodological Answer:

- Stereochemical Validation: Chiral HPLC or circular dichroism (CD) to distinguish (2S,4R) from diastereomers. is critical for verifying fluorine position .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (LC-MS) for molecular ion confirmation .

- Crystallography: Single-crystal X-ray diffraction resolves absolute configuration, especially when discrepancies arise in spectral data .

Advanced: How does stereochemistry influence reactivity and biological interactions?

Methodological Answer:

- Reactivity: The (2S,4R) configuration stabilizes transition states in enzyme-binding pockets. For example, the axial fluorine at C4 enhances electrophilicity, facilitating covalent bond formation with nucleophilic residues (e.g., cysteine in proteases) .

- Biological Impact: Stereochemical inversions (e.g., 4S vs. 4R) reduce binding affinity by 10–100× in serine protease assays due to misalignment with catalytic triads .

Data Contradiction Tip: Cross-validate using isothermal titration calorimetry (ITC) to resolve conflicting IC₅₀ values caused by assay conditions .

Advanced: What strategies optimize reaction conditions to improve yield?

Methodological Answer:

- Solvent Optimization: Use DMF or THF for fluorination steps to enhance solubility of intermediates. Polar aprotic solvents reduce side reactions .

- Catalysts: Pd-mediated cross-coupling for cyanation (e.g., Pd₂(dba)₃ with Xantphos ligand) improves efficiency .

- Temperature Gradients: Gradual warming (-78°C to RT) during salt formation minimizes decomposition of the sulfonic acid component .

Case Study: A 30% yield increase was achieved by switching from batch to flow chemistry for the fluorination step .

Basic: What functional groups dominate its chemical behavior?

Methodological Answer:

- Fluorine: Enhances metabolic stability and electronegativity, influencing π-stacking in enzyme active sites .

- Carbonitrile: Acts as a hydrogen-bond acceptor and participates in click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

- Sulfonic Acid: Improves aqueous solubility and facilitates salt formation for crystallography .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

- Assay Variability: Standardize buffer pH (e.g., Tris-HCl vs. phosphate) to account for ionization differences in the sulfonic acid group .

- Probe Purity: Use to detect trace diastereomers (≥98% purity required for reliable IC₅₀ measurements) .

- Cross-Validation: Compare enzyme inhibition (e.g., trypsin vs. thrombin) to identify off-target effects masking true potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.